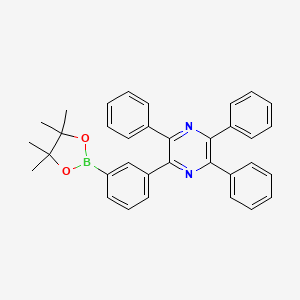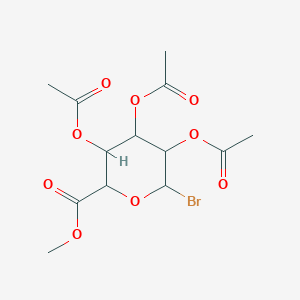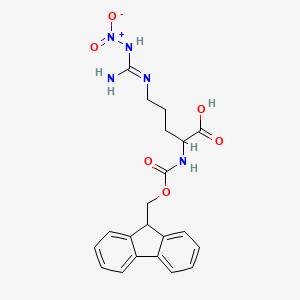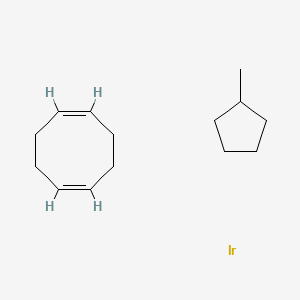
(1Z,5Z)-cycloocta-1,5-diene;iridium;methylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is an organometallic compound with the formula C₁₄H₁₉Ir. It consists of an iridium atom coordinated to a methylcyclopentadienyl ligand and a 1,5-cyclooctadiene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) typically involves the reaction of iridium trichloride with methylcyclopentadienyl sodium and 1,5-cyclooctadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the iridium complex .
Industrial Production Methods
In industrial settings, the production of (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form iridium(III) complexes.
Reduction: It can be reduced to form iridium(0) species.
Substitution: Ligand substitution reactions are common, where the 1,5-cyclooctadiene ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
The major products formed from these reactions include various iridium complexes with different oxidation states and ligand environments .
Wissenschaftliche Forschungsanwendungen
(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) has several scientific research applications:
Wirkmechanismus
The mechanism by which (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) exerts its effects involves the coordination of the iridium center to various substrates. The iridium atom can facilitate electron transfer processes, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the activation of small molecules and the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I): Similar in structure but with an acetylacetonate ligand instead of methylcyclopentadienyl.
(Pentamethylcyclopentadienyl)(dicarbonyl)iridium(I): Contains a pentamethylcyclopentadienyl ligand and two carbonyl groups.
(Acetylacetonato)(dicarbonyl)iridium(I): Features an acetylacetonate ligand and two carbonyl groups.
Uniqueness
(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is unique due to its specific ligand combination, which imparts distinct reactivity and stability. The presence of the methylcyclopentadienyl ligand provides steric hindrance and electronic effects that influence the compound’s behavior in various chemical reactions .
Eigenschaften
Molekularformel |
C14H24Ir |
|---|---|
Molekulargewicht |
384.56 g/mol |
IUPAC-Name |
(1Z,5Z)-cycloocta-1,5-diene;iridium;methylcyclopentane |
InChI |
InChI=1S/C8H12.C6H12.Ir/c1-2-4-6-8-7-5-3-1;1-6-4-2-3-5-6;/h1-2,7-8H,3-6H2;6H,2-5H2,1H3;/b2-1-,8-7-;; |
InChI-Schlüssel |
PYEZLFCDNOVNHY-GCOBPYNFSA-N |
Isomerische SMILES |
CC1CCCC1.C1/C=C\CC/C=C\C1.[Ir] |
Kanonische SMILES |
CC1CCCC1.C1CC=CCCC=C1.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate](/img/structure/B13399626.png)


![6-(3-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole](/img/structure/B13399640.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid; N-cyclohexylcyclohexanamine](/img/structure/B13399644.png)
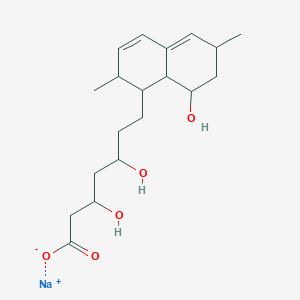

![3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine](/img/structure/B13399663.png)
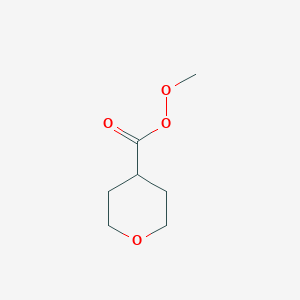
![[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B13399684.png)
![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B13399695.png)
